molecular formula C18H20N2O3 B2507994 4-tert-butyl-N-(2-methyl-4-nitrophenyl)benzamide CAS No. 303790-71-8

4-tert-butyl-N-(2-methyl-4-nitrophenyl)benzamide

Cat. No. B2507994
CAS RN: 303790-71-8
M. Wt: 312.369
InChI Key: AUGMKWOPSOYNOH-UHFFFAOYSA-N
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Description

The compound "4-tert-butyl-N-(2-methyl-4-nitrophenyl)benzamide" is a chemical structure that can be associated with various research areas, including organic synthesis, medicinal chemistry, and material science. The tert-butyl group is a common moiety in organic chemistry, known for its steric bulk and ability to influence the reactivity and stability of molecules. Benzamide derivatives are of particular interest due to their wide range of biological activities and their applications in drug discovery .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the functionalization of amide groups or the formation of amide bonds. For example, the synthesis of N-tert-butanesulfinyl imines, which are versatile intermediates for the asymmetric synthesis of amines, involves condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones . Similarly, the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate demonstrates the use of tert-butyl groups in the formation of intermediates for biologically active compounds . Although these methods do not directly describe the synthesis of this compound, they provide insight into the types of reactions and strategies that might be employed in its synthesis.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using various spectroscopic techniques, such as FT-IR, NMR, and X-ray diffraction. For instance, a bis amide compound was characterized using these techniques, revealing details about its molecular interactions and crystal packing structure . These methods are essential for confirming the identity and purity of synthesized compounds, including those with tert-butyl and nitrophenyl groups.

Chemical Reactions Analysis

Benzamide derivatives can participate in a variety of chemical reactions. The tert-butyl group, in particular, can be involved in reactions mediated by tert-butyl nitrite (TBN), which serves as a multitask reagent for the synthesis of N-nitrosoamide, carboxylic acids, benzocoumarins, and isocoumarins from amides . Additionally, the nitro group in the 4-nitrophenyl moiety can undergo reactions such as tert-butylation and tritylation, as demonstrated in the selective synthesis of nitrotriazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, including those with tert-butyl and nitrophenyl groups, are influenced by their molecular structure. For example, the presence of tert-butyl groups can enhance the solubility and thermal stability of polyamides, as seen in the synthesis of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol . These properties are crucial for the practical applications of such compounds in materials science and pharmaceuticals.

Scientific Research Applications

Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants Synthetic phenolic antioxidants (SPAs), including compounds structurally similar to 4-tert-butyl-N-(2-methyl-4-nitrophenyl)benzamide, have been extensively studied for their widespread use in industrial applications to prolong product shelf life. These studies reveal SPAs' presence in various environmental matrices, such as indoor dust and river water, and their detection in human tissues, indicating significant environmental persistence and human exposure. Some SPAs, by virtue of their structural and functional properties, may exhibit hepatic toxicity and endocrine-disrupting effects, necessitating further research into their environmental behaviors, toxicity, and potential for causing harm to infants. Future research should focus on developing SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).

Advanced Oxidation Processes in Environmental Remediation Advanced Oxidation Processes (AOPs) have been employed to degrade recalcitrant compounds, including those structurally related to this compound, from aqueous mediums effectively. Research into the degradation of acetaminophen, a compound with some similarity in chemical behavior, demonstrates AOPs' capability to generate various by-products, elucidating pathways that may be applicable to the degradation of related compounds. This highlights the importance of understanding the biotoxicity and environmental fate of these by-products, which is crucial for assessing environmental risks and developing more effective remediation strategies (Qutob et al., 2022).

Polymer Membranes in Purification Processes The application of polymer membranes for purifying fuel additives, such as Methyl Tert-butyl Ether (MTBE), showcases a potential area of interest for compounds like this compound. Polymer membranes, including poly(vinyl alcohol) and cellulose acetate, have demonstrated efficiency in separating organic mixtures through processes like pervaporation. This suggests a promising avenue for utilizing similar methodologies in separating or purifying compounds with comparable properties, potentially aiding in the development of more sustainable industrial practices (Pulyalina et al., 2020).

Decomposition in Cold Plasma Reactors The decomposition of MTBE, a compound used similarly in gasoline to enhance octane levels, by adding hydrogen in a cold plasma reactor, provides insight into novel methods for decomposing complex organic compounds. This method's success in efficiently breaking down MTBE into simpler molecules suggests that similar plasma-based technologies could be adapted for the decomposition of compounds like this compound, offering a potential pathway for mitigating environmental pollution (Hsieh et al., 2011).

Future Directions

The future directions for research on 4-tert-butyl-N-(2-methyl-4-nitrophenyl)benzamide are not clear from the available literature. It could potentially be used as a building block in organic synthesis and medicinal chemistry .

properties

IUPAC Name

4-tert-butyl-N-(2-methyl-4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-12-11-15(20(22)23)9-10-16(12)19-17(21)13-5-7-14(8-6-13)18(2,3)4/h5-11H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGMKWOPSOYNOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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